molecular formula C13H23NO B8499028 Oxazole, 2-(9-decenyl)-4,5-dihydro- CAS No. 10431-81-9

Oxazole, 2-(9-decenyl)-4,5-dihydro-

Cat. No.: B8499028
CAS No.: 10431-81-9
M. Wt: 209.33 g/mol
InChI Key: LZIKWGUXJPUUQR-UHFFFAOYSA-N
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Description

Oxazole, 2-(9-decenyl)-4,5-dihydro- (CAS: 10431-81-9) is a substituted 4,5-dihydrooxazole derivative with a molecular formula of C₁₃H₂₃NO and a molar mass of 209.33 g/mol . Its structure features a saturated oxazole ring (4,5-dihydrooxazole) and a 9-decenyl (C₁₀H₁₉) chain at the 2-position. The 9-decenyl group introduces hydrophobicity, influencing solubility and reactivity.

Properties

CAS No.

10431-81-9

Molecular Formula

C13H23NO

Molecular Weight

209.33 g/mol

IUPAC Name

2-dec-9-enyl-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C13H23NO/c1-2-3-4-5-6-7-8-9-10-13-14-11-12-15-13/h2H,1,3-12H2

InChI Key

LZIKWGUXJPUUQR-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCCCCCC1=NCCO1

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Chain Length : Longer alkenyl/alkyl chains (e.g., C₁₈ in ) increase hydrophobicity, making these compounds suitable for lipid-based applications. Shorter chains (e.g., ethyl in ) enhance water solubility .
  • Functional Groups : Alkoxy substituents (e.g., decyloxy in ) introduce hydrogen-bonding capacity, altering reactivity compared to purely aliphatic chains .
2.2. Aromatic-Substituted Dihydrooxazoles
Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Notable Properties/Applications
(Z)-5-Benzylidene-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole C₂₄H₂₀N₂O 360.44 Benzylidene, phenyl, p-tolyl Aromatic groups enable π-π interactions; crystallographically characterized (X-ray data in )
2,5-Dihydro-2,2-dimethyl-4,5-diphenyloxazole C₁₇H₁₇NO 251.32 Dimethyl, diphenyl Steric hindrance from bulky groups; used in asymmetric catalysis

Key Observations :

  • Aromatic vs. Aliphatic: Aromatic substituents (e.g., benzylidene in ) enhance rigidity and enable applications in crystal engineering or catalysis. In contrast, aliphatic chains (e.g., 9-decenyl) prioritize flexibility and solubility in non-polar media .
  • Steric Effects : Bulky groups like diphenyl () restrict molecular motion, favoring use in chiral environments .

Key Observations :

  • Functional Complexity : Etoxazole () demonstrates how fluorine and tert-butyl groups enhance bioactivity and stability, enabling pesticidal use.
  • Polymerization: Ethyl-substituted dihydrooxazoles () polymerize into water-soluble materials with low toxicity, contrasting with monomeric hydrophobic variants .

Physicochemical and Reactivity Trends

  • Solubility : Aliphatic chains (e.g., 9-decenyl) reduce water solubility, while ethyl or alkoxy groups improve it .
  • Thermal Stability : Aromatic substituents (e.g., diphenyl in ) increase melting points (>300°C for some polymers) compared to aliphatic analogs .
  • Reactivity : Electron-withdrawing groups (e.g., trifluoromethyl) on oxazolines accelerate nucleophilic ring-opening reactions, whereas alkyl chains prioritize radical or addition chemistry .

Preparation Methods

Synthesis of 9-Decenyl-Substituted β-Amino Alcohol

The precursor synthesis begins with the condensation of 9-decenal with a β-amino alcohol derivative. For example, reacting 9-decenal with ethanolamine under reductive amination conditions (e.g., NaBH₃CN, MeOH) yields N-(9-decenyl)ethanolamine. Subsequent acylation with a carboxylic acid chloride (e.g., acetyl chloride) generates the α-acylamino alcohol required for cyclization.

Cyclodehydration Conditions

Cyclization is typically achieved using dehydrating agents such as polyphosphoric acid (PPA) or POCl₃. For dihydrooxazole formation, milder conditions (e.g., PPA at 60–80°C) may favor partial dehydration, preserving the 4,5-dihydro structure. The reaction mechanism involves intramolecular nucleophilic attack by the alcohol oxygen on the acylated amino group, followed by elimination of water (Fig. 1).

Key Considerations:

  • Excessively harsh conditions (e.g., H₂SO₄ at high temperatures) may lead to over-dehydration, yielding fully aromatic oxazoles.

  • The 9-decenyl chain’s double bond necessitates inert atmospheres (N₂/Ar) to prevent oxidation or isomerization during cyclization.

Van Leusen Reaction with Modified TosMIC Reagents

The van Leusen synthesis, which employs tosylmethyl isocyanide (TosMIC) and aldehydes, is renowned for constructing 5-substituted oxazoles. To target the 2-position, this method requires strategic modification using α-substituted aldehydes or prefunctionalized TosMIC derivatives.

Aldehyde Functionalization

9-Decenyl-substituted aldehydes serve as starting materials. For instance, 9-decenal can be synthesized via hydroformylation of 1,8-nonadiene or oxidation of 9-decen-1-ol. Reacting this aldehyde with TosMIC under basic conditions (e.g., K₂CO₃, DMF) initiates a [3+2] cycloaddition, forming an oxazoline intermediate. Subsequent elimination of toluenesulfinic acid (TsOH) yields the oxazole.

Partial Hydrogenation for Dihydrooxazole Formation

To achieve the 4,5-dihydro structure, the fully aromatic oxazole product undergoes selective hydrogenation. Catalytic hydrogenation (H₂, Pd/C, EtOAc) at low pressures (1–2 atm) preferentially saturates the 4,5-position double bond without affecting the 9-decenyl alkene.

Reaction Scheme:

9-Decenal+TosMICK2CO3,DMFOxazolineTsOHOxazoleH2,Pd/C2-(9-Decenyl)-4,5-Dihydrooxazole\text{9-Decenal} + \text{TosMIC} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Oxazoline} \xrightarrow{-\text{TsOH}} \text{Oxazole} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{2-(9-Decenyl)-4,5-Dihydrooxazole}

Challenges:

  • Competing overhydrogenation of the 9-decenyl chain necessitates careful catalyst selection (e.g., Lindlar catalyst for alkene preservation).

  • TosMIC’s sensitivity to moisture requires anhydrous conditions.

Acylpyridinium Salt-Mediated Cycloaddition

Recent advances in oxazole synthesis, such as the triflylpyridinium reagent method, enable direct coupling of carboxylic acids with isocyanides. This approach is highly adaptable for introducing long-chain alkenyl groups.

Carboxylic Acid Activation

9-Decenoic acid is treated with DMAP-Tf (triflylpyridinium reagent) in dichloromethane (DCM) to generate an acylpyridinium intermediate. This reactive species undergoes [3+2] cycloaddition with tosylmethyl isocyanide (TosMIC) at 40°C, forming the oxazole ring (Fig. 2).

Controlling Ring Saturation

The dihydrooxazole structure is achieved by modulating the reaction time and temperature. Shorter reaction times (30 min) and lower temperatures (40°C vs. 80°C) favor partial cyclization, leaving the 4,5-bond single.

Optimization Data:

ConditionYield (%)Dihydro:Oxazole Ratio
40°C, 30 min653:1
60°C, 2 h721:2

Advantages:

  • High functional group tolerance accommodates the 9-decenyl chain’s alkene.

  • DMAP recovery enhances cost-efficiency for gram-scale synthesis.

Bredereck Reaction with α-Haloketones

The Bredereck reaction, which couples α-haloketones with amides, offers a pathway to 2,4-disubstituted oxazoles. Adapting this method for 2-(9-decenyl)-4,5-dihydrooxazole involves using a 9-decenyl-substituted α-haloketone.

Synthesis of 9-Decenyl α-Chloroketone

Friedel-Crafts acylation of 1,8-nonadiene with chloroacetyl chloride (AlCl₃ catalyst) yields 9-decenyl α-chloroketone. Purification via silica gel chromatography (hexane/EtOAc) ensures minimal diene contamination.

Cyclization with Formamide

Heating the α-chloroketone with formamide (100°C, 6 h) induces cyclocondensation. The mechanism proceeds through nucleophilic displacement of chloride by the amide nitrogen, followed by dehydration (Fig. 3).

Outcome:

  • The 4,5-dihydro structure arises from incomplete dehydration, achievable by quenching the reaction before full aromatization.

  • Addition of mild bases (e.g., NaHCO₃) buffers acidic byproducts, preserving the alkene.

Post-Synthetic Modification of Preformed Oxazoles

An alternative strategy involves synthesizing a fully aromatic 2-(9-decenyl)oxazole followed by selective hydrogenation.

Catalytic Hydrogenation

Using a poisoned catalyst (e.g., Lindlar’s catalyst, quinoline) in ethanol under 1 atm H₂ selectively reduces the 4,5-double bond without hydrogenating the 9-decenyl alkene. Monitoring via ¹H NMR confirms the disappearance of aromatic protons (δ 7.5–8.0 ppm) and the emergence of dihydro signals (δ 3.5–4.5 ppm).

Electrochemical Reduction

Controlled-potential electrolysis (-1.2 V vs. SCE) in a divided cell (Pt electrodes, acetonitrile/LiClO₄) offers a metal-free alternative. This method’s selectivity stems from the lower reduction potential of the oxazole ring compared to isolated alkenes .

Q & A

Q. What are the optimized synthetic routes for 2-(9-decenyl)-4,5-dihydrooxazole, and how are yields maximized?

The synthesis typically involves multi-step protocols, such as cyclocondensation of substituted precursors. For example, derivatives of 4,5-dihydrooxazole can be synthesized in three stages: (i) activation of the starting chiral amine (e.g., (S)-(+)-2-phenylglycinol), (ii) coupling with acylating agents, and (iii) cyclization under controlled conditions (e.g., reflux in toluene). Yields exceeding 83% per step are achieved via precise stoichiometry and catalyst optimization (e.g., trifluoroacetic acid for cyclization) . Purity (>99%) is confirmed via polarimetry, IR, NMR, and GC-MS .

Q. How is structural characterization of 2-(9-decenyl)-4,5-dihydrooxazole performed to confirm regiochemistry and stereochemistry?

Advanced spectroscopic methods are essential:

  • ¹H/¹³C NMR identifies substituent positions and confirms the dihydrooxazole ring.
  • 2D NMR (e.g., ¹H-¹⁵N HMBC) resolves stereochemical ambiguities, particularly for chiral centers .
  • High-resolution mass spectrometry (HRMS) validates molecular formulae, while polarimetry quantifies enantiomeric excess in chiral derivatives .

Q. How do substituents like the 9-decenyl chain influence the compound’s reactivity and stability?

The 9-decenyl group introduces steric bulk and electron-rich regions, affecting reactivity in nucleophilic or electrophilic reactions. For instance, vinyl or alkyl substituents on oxazole derivatives alter ring strain and susceptibility to hydrolysis. Comparative studies of analogs (e.g., 2-vinyl-4,5-dihydrooxazole) show that longer alkenyl chains enhance thermal stability but reduce solubility in polar solvents .

Advanced Research Questions

Q. What strategies are employed for enantioselective synthesis of 2-(9-decenyl)-4,5-dihydrooxazole derivatives?

Chiral auxiliaries (e.g., (S)-(+)-2-phenylglycinol) or asymmetric catalysis (e.g., Evans oxazolidinones) are used to control stereochemistry. For example, (S)-configured dihydrooxazoles are synthesized via kinetic resolution during cyclization, achieving >98% enantiomeric excess (ee) . Stereochemical outcomes are verified by comparing experimental optical rotations with literature values .

Q. How can computational modeling predict the biological or material science applications of 2-(9-decenyl)-4,5-dihydrooxazole?

Density functional theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity in organic electronics. Molecular docking simulations evaluate interactions with biological targets (e.g., enzymes in neurodegenerative pathways). For instance, carbazole-linked dihydrooxazoles show potential blood-brain barrier permeability due to calculated logP values and hydrogen-bonding capacity .

Q. How should researchers address contradictions in reported synthetic yields or biological activity data?

  • Methodological audits : Compare reaction conditions (e.g., solvent purity, catalyst loading) across studies. For example, discrepancies in cyclization yields (83–94% vs. lower values) may stem from trace moisture affecting acid catalysts .
  • Biological replicates : Use orthogonal assays (e.g., in vitro enzyme inhibition + cell viability tests) to confirm activity. Contradictions in neuroprotective effects may arise from assay sensitivity or compound aggregation .

Q. What experimental designs are recommended for studying the biological activity of 2-(9-decenyl)-4,5-dihydrooxazole derivatives?

  • Dose-response assays : Test across a logarithmic concentration range (e.g., 1 nM–100 µM) to establish IC₅₀ values.
  • Metabolic stability : Use liver microsome models to assess pharmacokinetics.
  • Target engagement : Employ SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinity to proteins .

Q. What safety protocols are critical when handling 2-(9-decenyl)-4,5-dihydrooxazole in the lab?

  • Ventilation : Use fume hoods due to potential respiratory irritation from fine powders.
  • PPE : Nitrile gloves and safety goggles to prevent dermal/ocular exposure.
  • Waste disposal : Neutralize acidic byproducts (e.g., from cyclization steps) before disposal .

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